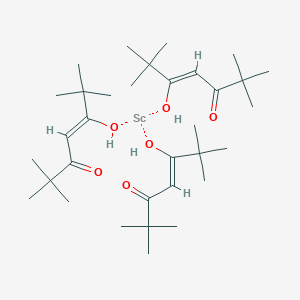
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) is a complex organometallic compound that combines an organic molecule with a scandium metal center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) typically involves the coordination of scandium ions with the organic ligand. This can be achieved through various methods, including:
Ligand Exchange Reactions: Scandium salts, such as scandium chloride, are reacted with the organic ligand in the presence of a base to facilitate the exchange of ligands.
Direct Coordination: The organic ligand is directly coordinated to scandium metal or its salts under controlled conditions, often involving solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of such compounds may involve large-scale ligand exchange reactions using scandium salts and the organic ligand. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the double bond in the organic ligand to a single bond, altering the compound’s structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: Used in the synthesis of advanced materials with unique properties, such as high strength or conductivity.
Biology and Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Biochemical Research: Studied for its interactions with biological molecules and potential therapeutic applications.
Industry
Manufacturing: Used in the production of high-performance materials and coatings.
作用機序
The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) involves its ability to coordinate with various substrates, facilitating chemical reactions. The scandium center acts as a Lewis acid, activating the organic ligand and substrates for subsequent reactions. This coordination can alter the electronic properties of the ligand, enhancing its reactivity.
類似化合物との比較
Similar Compounds
- (Z)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;yttrium
- (Z)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum
Uniqueness
- Scandium’s Unique Properties : Scandium’s smaller ionic radius and higher charge density compared to yttrium and lanthanum result in different coordination chemistry and reactivity.
- Reactivity : The compound’s reactivity can differ significantly due to the unique electronic properties imparted by the scandium center.
特性
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;scandium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Sc/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBDJFPVKQCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sc] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Sc |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














